molecular formula C17H17ClFN3O B3019248 N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide CAS No. 401578-01-6

N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide

Cat. No. B3019248
M. Wt: 333.79
InChI Key: ZECDCFGKMZOLEN-UHFFFAOYSA-N
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Description

The compound "N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide" is a chemical entity that appears to be related to a class of compounds known for their affinity to dopamine receptors, particularly the D3 receptor subtype. Although the specific compound is not directly mentioned in the provided papers, similar compounds with structural variations have been synthesized and evaluated for their binding and function at dopamine D3 and D2 receptors. For instance, compounds with arylcarboxamide linkers and phenylpiperazine moieties have been shown to exhibit high selectivity for the D3 receptor over the D2 receptor, as demonstrated in the first paper .

Synthesis Analysis

The synthesis of related compounds involves the preparation of arylcarboxamides with specific substituents that confer selectivity towards dopamine receptors. The second paper describes the synthesis of a sigma receptor ligand with a piperazine structure and a fluoropropyl group . Although the synthesis of "N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide" is not explicitly detailed, it can be inferred that similar synthetic strategies, such as the use of fluoride displacement on a precursor salt followed by purification techniques like HPLC, could be applicable .

Molecular Structure Analysis

The molecular structure of compounds in this class is critical for their receptor binding selectivity. The presence of a carbonyl group in the amide linker, as well as the specific substituents on the phenylpiperazine moiety, play pivotal roles in determining the affinity and selectivity for the D3 receptor. Chimeric receptor studies have highlighted the importance of the second extracellular loop of the D3 receptor in contributing to the binding selectivity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are likely to include amide bond formation, halogenation, and alkylation. The specific reactions for the synthesis of "N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide" would depend on the starting materials and the synthetic route chosen. The reactions must be carefully controlled to ensure the correct placement of substituents and to maintain the integrity of the piperazine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide" would be influenced by its molecular structure. The presence of halogen atoms is likely to increase the compound's molecular weight and lipophilicity, which could affect its ability to cross biological membranes. The amide linkage may contribute to the compound's stability and solubility in biological media. The specific physical and chemical properties would need to be determined experimentally through techniques such as NMR, mass spectrometry, and chromatography.

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or theoretical studies.


Please consult with a qualified professional or refer to specific scientific literature for detailed information.


properties

IUPAC Name

N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O/c18-13-5-7-14(8-6-13)20-17(23)22-11-9-21(10-12-22)16-4-2-1-3-15(16)19/h1-8H,9-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECDCFGKMZOLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide

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